molecular formula C13H26O7 B8121641 2-(Hydroxy-PEG4)-1,3-dioxolane

2-(Hydroxy-PEG4)-1,3-dioxolane

Cat. No.: B8121641
M. Wt: 294.34 g/mol
InChI Key: BKTMIGUFDXALCO-UHFFFAOYSA-N
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Description

2-(Hydroxy-PEG4)-1,3-dioxolane is a compound that belongs to the family of polyethylene glycol (PEG) derivatives. It consists of a dioxolane ring attached to a PEG chain with a terminal hydroxyl group. This compound is known for its water solubility, biocompatibility, and versatility in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hydroxy-PEG4)-1,3-dioxolane typically involves the reaction of a PEG derivative with a dioxolane precursor. One common method is the esterification of a PEG hydroxyl group with a dioxolane carboxylic acid derivative using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) at low temperatures .

Industrial Production Methods

Industrial production of this compound involves large-scale esterification processes under controlled conditions to ensure high purity and yield. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Hydroxy-PEG4)-1,3-dioxolane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(Hydroxy-PEG4)-1,3-dioxolane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Hydroxy-PEG4)-1,3-dioxolane is primarily based on its ability to interact with biological molecules through hydrogen bonding and hydrophilic interactions. The PEG chain increases the solubility and stability of the compound, while the dioxolane ring can participate in specific binding interactions with target molecules. This combination allows for the effective delivery and controlled release of drugs and other bioactive agents .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Hydroxy-PEG4)-1,3-dioxolane is unique due to its combination of a PEG chain and a dioxolane ring, which provides both solubility and specific binding capabilities. This dual functionality makes it particularly useful in drug delivery and bioconjugation applications, where both solubility and targeted interactions are essential .

Properties

IUPAC Name

2-[2-[2-[2-[2-(1,3-dioxolan-2-yl)ethoxy]ethoxy]ethoxy]ethoxy]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26O7/c14-2-4-16-6-8-18-10-9-17-7-5-15-3-1-13-19-11-12-20-13/h13-14H,1-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKTMIGUFDXALCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)CCOCCOCCOCCOCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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